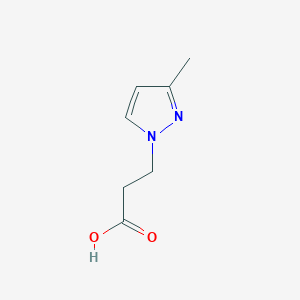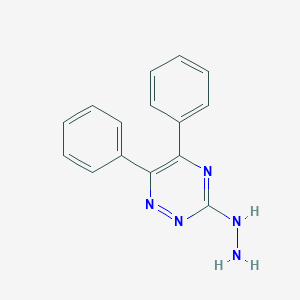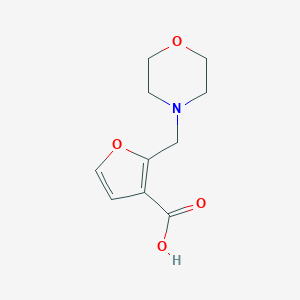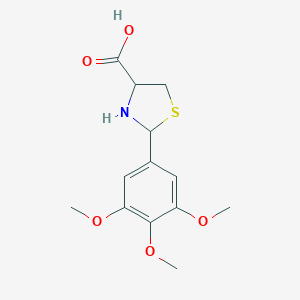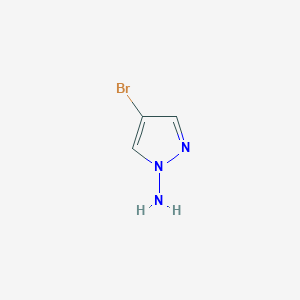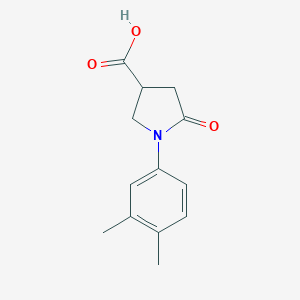
1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, more commonly known as DMPOCA, is an organic compound belonging to the class of pyrrolidine derivatives. It has a wide range of applications in the field of biochemistry, physiology, and medicinal chemistry. It is a valuable intermediate in the synthesis of various pharmaceuticals, and has been used in the synthesis of various natural products. DMPOCA is a highly versatile compound and can be used in a variety of different research applications.
Applications De Recherche Scientifique
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The compound could potentially be used in Suzuki–Miyaura coupling, a type of cross-coupling reaction, used widely in organic chemistry .
- Method : This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .
- Results : The Suzuki–Miyaura coupling is a versatile reaction due to its mild reaction conditions and the stability of organoboron reagents .
-
Synthesis of Alcohols Using Grignard Reagents
- Field : Organic Chemistry
- Application : While not directly related to the compound , Grignard reagents are used in the synthesis of alcohols, which could potentially include similar compounds .
- Method : The reaction involves the addition of a Grignard reagent to a carbonyl group .
- Results : This method can produce primary, secondary, or tertiary alcohols .
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-3-4-11(5-9(8)2)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLRNFDPKXYNTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389304 |
Source


|
| Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
63674-65-7 |
Source


|
| Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

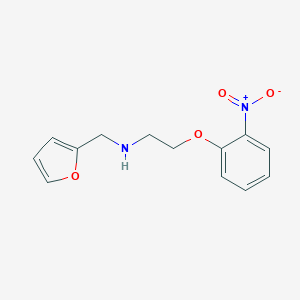

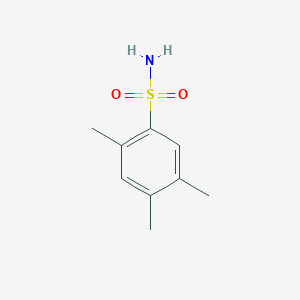
![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)
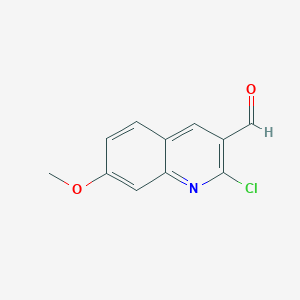
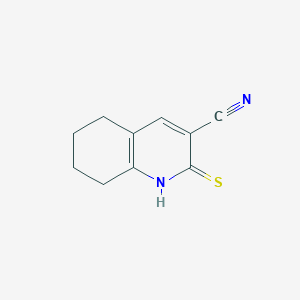
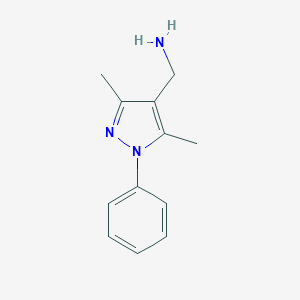
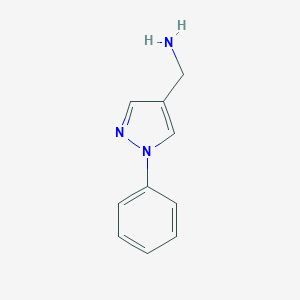
![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
